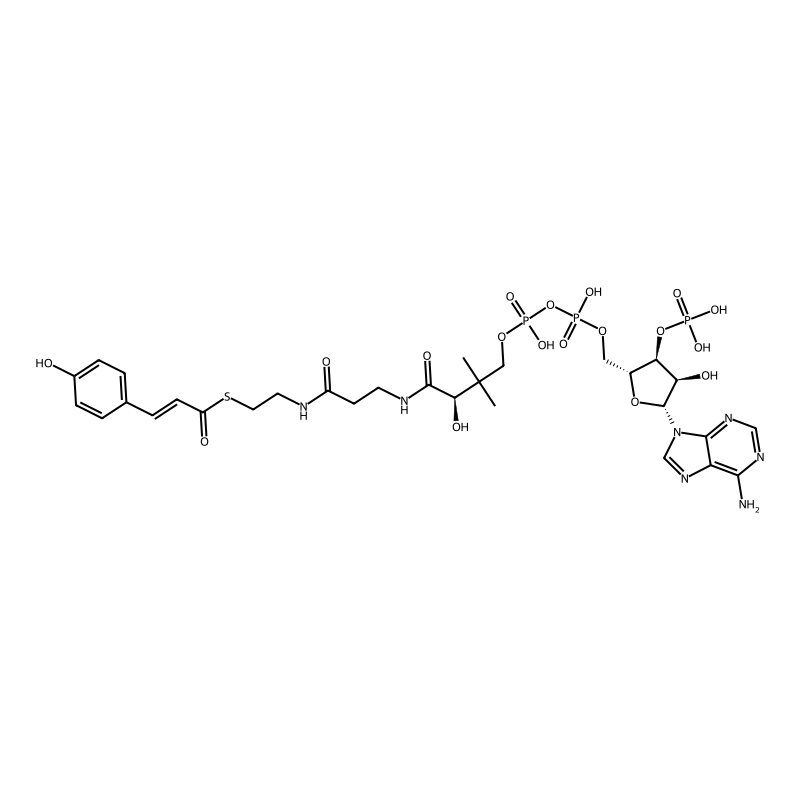4-coumaroyl-CoA

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
- Lignin: A major component of plant cell walls, providing structural support and protection
- Flavonoids: Pigments responsible for flower color and possessing various biological activities, such as antioxidant and anti-inflammatory properties
- Stilbenes: Compounds with various health benefits, including anti-cancer and anti-inflammatory properties
-Coumaroyl-CoA Ligase (4CL) and its Role
4-Coumaroyl-CoA is formed through the action of the enzyme 4-coumaroyl-CoA ligase (4CL). This enzyme plays a pivotal role in the phenylpropanoid pathway by catalyzing the conversion of 4-coumaric acid into 4-coumaroyl-CoA, which serves as a precursor for various downstream metabolites.
Research Applications of 4-Coumaroyl-CoA
The crucial role of 4-coumaroyl-CoA in plant secondary metabolism makes it a valuable target for various scientific research applications:
- Understanding plant defense mechanisms: Studying the regulation of 4CL activity can provide insights into how plants respond to stress and defend themselves against pathogens and herbivores .
- Metabolic engineering: By manipulating the expression and activity of 4CL, researchers can potentially engineer plants with enhanced production of specific secondary metabolites with desirable properties, such as improved nutritional value or resistance to disease .
- Developing herbicides: Inhibiting 4CL activity can disrupt the synthesis of lignin, a crucial component of plant cell walls, potentially leading to the development of new herbicides .
4-Coumaroyl-CoA is a thioester compound formed from coenzyme A and 4-coumaric acid. It is a significant intermediate in the biosynthesis of various natural products, including lignins, flavonoids, and other phenylpropanoids. The structure of 4-coumaroyl-CoA consists of a coenzyme A moiety linked to the 4-coumarate group, making it a crucial player in metabolic pathways that lead to the synthesis of important plant secondary metabolites .
4-Coumaroyl-CoA functions as an activated intermediate, providing the necessary energy and reactive group for various plant biosynthetic pathways. The thioester bond between coumaric acid and CoA allows this molecule to readily participate in condensation reactions with other substrates. Different enzymes recognize specific features of the 4-coumaroyl-CoA structure, enabling the initiation of diverse biosynthetic pathways depending on the cellular needs [].
The primary reaction involving 4-coumaroyl-CoA is catalyzed by the enzyme 4-coumarate:CoA ligase. This enzyme facilitates the conversion of 4-coumarate and coenzyme A into 4-coumaroyl-CoA, utilizing ATP as a cofactor. The reaction can be summarized as follows:
This reaction is pivotal in directing metabolic flux towards the biosynthesis of flavonoids and lignins, which are essential for plant structure and defense mechanisms .
4-Coumaroyl-CoA plays a crucial role in various biological activities, particularly in plant metabolism. It serves as a precursor for the synthesis of:
- Flavonoids: Compounds that contribute to pigmentation, UV protection, and antioxidant properties in plants.
- Lignins: Structural polymers that provide rigidity and resistance against pathogens.
- Isoflavonoids: Secondary metabolites with potential health benefits for humans, including anti-inflammatory and antioxidant effects.
Moreover, studies have indicated that 4-coumaroyl-CoA derivatives exhibit antimicrobial properties, enhancing plant defense against fungal infections .
The synthesis of 4-coumaroyl-CoA occurs through enzymatic pathways primarily involving:
- Phenylalanine Ammonia-Lyase: Converts phenylalanine to trans-cinnamate.
- Cinnamate 4-Hydroxylase: Hydroxylates trans-cinnamate to produce 4-hydroxycinnamate (4-coumarate).
- 4-Coumarate:CoA Ligase: Catalyzes the final step where 4-hydroxycinnamate is ligated with coenzyme A to form 4-coumaroyl-CoA.
These steps illustrate the integration of primary and secondary metabolic pathways in plants .
The applications of 4-coumaroyl-CoA extend beyond basic plant metabolism:
- Agricultural Biotechnology: Enhancing flavonoid production can improve crop resistance to pests and diseases.
- Pharmaceuticals: Compounds derived from 4-coumaroyl-CoA have potential therapeutic uses due to their antioxidant and anti-inflammatory properties.
- Food Industry: Flavonoids are utilized for their coloring properties and health benefits in food products.
Research continues to explore its role in metabolic engineering for increased production of beneficial phytochemicals .
Studies have shown that 4-coumaroyl-CoA interacts with various enzymes involved in secondary metabolism:
- Chalcone Synthase: Utilizes malonyl-CoA and 4-coumaroyl-CoA to produce chalcones, precursors to flavonoids.
- Anthocyanin Acyltransferases: Modify anthocyanins using coumaroyl derivatives, thus affecting color and stability in plants.
These interactions highlight the compound's versatility in influencing metabolic pathways critical for plant development and defense .
Several compounds share structural similarities with 4-coumaroyl-CoA, contributing to various biological functions. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Caffeoyl-CoA | Hydroxylation at position 3 | Precursor for caffeic acid derivatives |
| Feruloyl-CoA | Hydroxylation at position 5 | Involved in lignin biosynthesis |
| Sinapoyl-CoA | Methoxy group at position 6 | Important for UV protection |
| p-Coumaric Acid | Non-thioester form | Precursor for all coumaroyl derivatives |
Each of these compounds plays distinct roles in plant metabolism while sharing a common pathway leading back to the biosynthesis initiated by 4-coumaroyl-CoA. This highlights the uniqueness of 4-coumaroyl-CoA as a central hub in phenolic compound synthesis .
XLogP3
Wikipedia
4-coumaroyl-CoA








